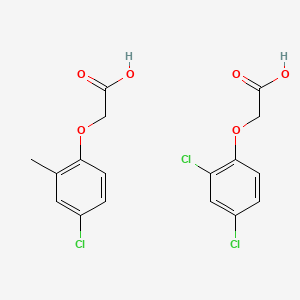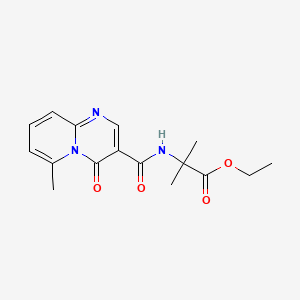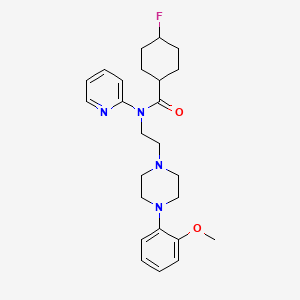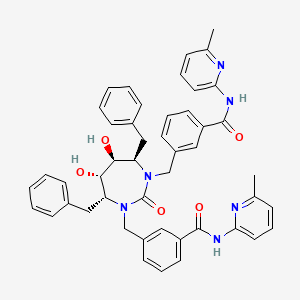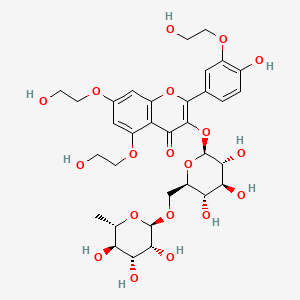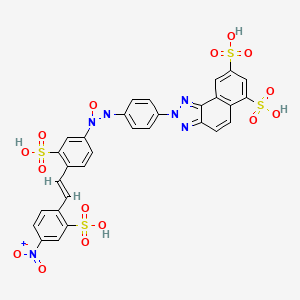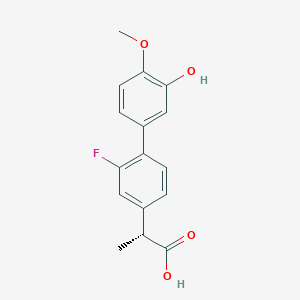
Antipyrine acetylsalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antipyrine acetylsalicylate is a compound formed by the combination of antipyrine and acetylsalicylic acid. Antipyrine, also known as phenazone, is an analgesic and antipyretic agent, while acetylsalicylic acid, commonly known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID). The combination of these two compounds results in a molecule that possesses the therapeutic properties of both components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine acetylsalicylate involves the esterification of antipyrine with acetylsalicylic acid. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Antipyrine+Acetylsalicylic Acid→Antipyrine Acetylsalicylate+Water
In a laboratory setting, the reaction is carried out by mixing antipyrine and acetylsalicylic acid in the presence of an acid catalyst such as sulfuric acid. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Antipyrine acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water, leading to the formation of antipyrine and acetylsalicylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring of the antipyrine moiety.
Substitution: The acetyl group in acetylsalicylic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Hydrolysis: Antipyrine and acetylsalicylic acid.
Oxidation: Oxidized derivatives of antipyrine and acetylsalicylic acid.
Substitution: Substituted derivatives of acetylsalicylic acid.
Wissenschaftliche Forschungsanwendungen
Antipyrine acetylsalicylate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its combined analgesic and anti-inflammatory properties, making it a candidate for pain relief and anti-inflammatory treatments.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of antipyrine acetylsalicylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. Additionally, antipyrine acts on the central nervous system to increase the pain threshold.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Antipyrine: An analgesic and antipyretic agent used for pain relief and fever reduction.
Acetylsalicylic Acid (Aspirin): A widely used NSAID with analgesic, antipyretic, and anti-inflammatory properties.
Paracetamol (Acetaminophen): An analgesic and antipyretic agent with a different mechanism of action compared to NSAIDs.
Uniqueness
Antipyrine acetylsalicylate is unique due to its combination of the therapeutic properties of both antipyrine and acetylsalicylic acid. This dual action makes it a versatile compound for pain relief and anti-inflammatory treatments. Unlike paracetamol, which primarily acts on the central nervous system, this compound also targets peripheral inflammation through COX inhibition.
Eigenschaften
CAS-Nummer |
569-84-6 |
|---|---|
Molekularformel |
C20H20N2O5 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-acetyloxybenzoic acid;1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O.C9H8O4/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-8H,1-2H3;2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
DXKXOTURGHVQIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


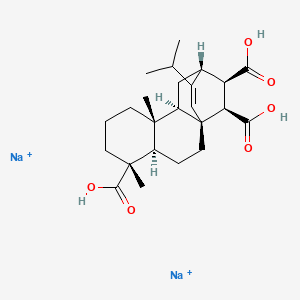


![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
